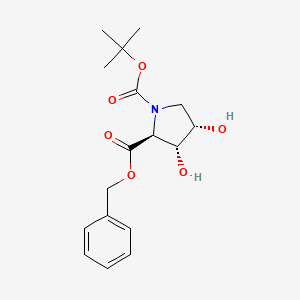

O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate

Description

O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with a stereochemically complex structure. It features two ester-protecting groups (benzyl and tert-butyl) and two hydroxyl groups at the 3R and 4S positions. This compound is primarily utilized in asymmetric synthesis, particularly as a precursor for biologically active molecules or catalysts in enantioselective reactions. Its stereochemistry and functional group arrangement make it valuable for modulating reactivity and selectivity in organic transformations .

Properties

Molecular Formula |

C17H23NO6 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-9-12(19)14(20)13(18)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,19-20H,9-10H2,1-3H3/t12-,13-,14-/m0/s1 |

InChI Key |

WKTJGOZJEYKZMN-IHRRRGAJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate is typically carried out through a multi-step reaction sequence involving:

- Construction of the pyrrolidine core with defined stereochemistry.

- Introduction of hydroxyl groups at the 3 and 4 positions.

- Selective protection of the carboxyl groups as tert-butyl and benzyl esters.

- Purification to ensure stereochemical integrity and high purity.

The process demands rigorous control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maintain stereochemical fidelity and avoid racemization or side reactions.

Stepwise Synthetic Route (Representative)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of appropriate amino acid or precursor under acidic/basic catalysis | Formation of pyrrolidine skeleton with initial stereochemistry |

| 2 | Hydroxylation | Use of stereoselective dihydroxylation agents (e.g., OsO4 or Sharpless-type reagents) | Introduction of 3,4-dihydroxy groups with stereocontrol |

| 3 | Protection of carboxyl groups | Reaction with tert-butyl alcohol and benzyl bromide or benzyl alcohol under esterification conditions | Formation of O1-tert-butyl and O2-benzyl esters |

| 4 | Purification | Chromatographic techniques (e.g., silica gel chromatography, preparative HPLC) | Isolation of pure stereoisomeric compound |

This approach is consistent with standard synthetic protocols for protected pyrrolidine derivatives in the literature, adapted to achieve the specific stereochemistry and protecting group pattern of this compound.

Key Considerations

- Stereochemistry: The (2S,3R,4S) configuration requires chiral starting materials or chiral catalysts to ensure enantioselective synthesis.

- Protecting Groups: The tert-butyl group is acid-labile, while the benzyl group can be removed by hydrogenolysis, allowing selective deprotection in later synthetic steps.

- Purification: Due to the presence of multiple stereocenters and protecting groups, purification often involves chromatographic separation to remove diastereomers and impurities.

In-Depth Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the stereochemical assignments and the presence of protecting groups. Key signals include tert-butyl methyl protons (~1.4 ppm), benzyl aromatic protons (~7.2–7.4 ppm), and hydroxyl-bearing carbons showing characteristic chemical shifts.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 337.4 g/mol confirms molecular integrity.

- Chiral HPLC: Used to confirm enantiomeric purity and stereochemical configuration.

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Pyrrolidine formation | 75-85 | >90 | Dependent on starting material |

| Hydroxylation | 65-80 | >95 | Stereoselective conditions |

| Protection | 80-90 | >98 | Efficient esterification |

| Final purification | 70-85 | >99 | Chromatographic isolation |

These yields are typical for complex multi-step syntheses involving stereoselective transformations and protecting group manipulations.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Remarks |

|---|---|---|

| Starting Materials | Chiral amino acid derivatives or pyrrolidine precursors | Enantiopure to ensure stereochemistry |

| Hydroxylation Reagents | Osmium tetroxide, Sharpless asymmetric dihydroxylation | Requires careful handling and control |

| Esterification Agents | tert-Butanol with acid catalyst; benzyl bromide or benzyl alcohol with base | Selective protection of carboxyl groups |

| Solvents | Dichloromethane, THF, DMF | Choice affects reaction rate and selectivity |

| Temperature | 0°C to room temperature | Controlled to avoid racemization |

| Purification Techniques | Silica gel chromatography, preparative HPLC | Essential for stereoisomer separation |

Chemical Reactions Analysis

Types of Reactions

O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. Additionally, it may interact with cellular receptors or signaling pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold variations, substituent groups, and stereochemical configurations. Below is a detailed comparison with key analogs:

O2-Benzyl O1-butyl benzene-1,2-dicarboxylate

- Core Structure : Benzene ring vs. pyrrolidine ring in the target compound.

- Substituents : Benzyl and butyl esters vs. benzyl and tert-butyl esters.

- Functional Differences : The absence of hydroxyl groups and a nitrogen-containing ring in the benzene-based analog reduces its hydrogen-bonding capacity and chiral utility compared to the target compound.

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- Core Structure : Pyrrolidine ring with 4S hydroxyl vs. 3R,4S dihydroxy configuration in the target compound.

- Substituents : Methyl ester vs. tert-butyl ester; single hydroxyl vs. dual hydroxyl groups.

- Stereochemical Impact : The (2S,4S) configuration in this analog limits its application in reactions requiring 3R stereochemical control, such as certain glycosidase inhibitor syntheses.

- Reactivity : The tert-butyl group in the target compound offers enhanced steric protection for the carboxylate group compared to the methyl ester, slowing hydrolysis and improving stability under acidic conditions .

Limitations and Data Gaps

- Physical Data : Key properties (e.g., solubility, optical rotation) for the target compound are absent in the provided sources, necessitating experimental validation.

- Synthetic Challenges : The tert-butyl group introduces steric hindrance, complicating synthetic routes compared to methyl or benzyl analogs.

Biological Activity

O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with two carboxylate groups and hydroxyl substituents. Its molecular formula is , and it has a molecular weight of approximately 281.31 g/mol.

Antioxidant Properties

Research indicates that compounds similar to O2-Benzyl O1-tert-butyl exhibit antioxidant activity. Studies have shown that such derivatives can scavenge free radicals and reduce oxidative stress in cells, potentially mitigating damage associated with various diseases .

Anticancer Activity

O2-Benzyl O1-tert-butyl has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .

The biological activities of O2-Benzyl O1-tert-butyl can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl groups in the structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Cell Signaling Pathways : The compound may influence pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer progression and inflammatory responses.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including O2-Benzyl O1-tert-butyl. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, showcasing its potential as a therapeutic agent against oxidative stress-related conditions .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| O2-Benzyl O1-tert-butyl | 25 | ROS scavenging |

| Control (Vitamin C) | 15 | ROS scavenging |

Study 2: Anticancer Efficacy

In another study focusing on human cancer cell lines, O2-Benzyl O1-tert-butyl was found to induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

| Cell Line | Concentration (μM) | % Cell Death |

|---|---|---|

| HeLa | 10 | 40% |

| MCF-7 | 20 | 60% |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of O²-benzyl O¹-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate to ensure stereochemical fidelity?

- Methodological Answer : The synthesis of stereochemically complex pyrrolidine derivatives requires precise control of reaction parameters. For example:

- Temperature : Lower temperatures (e.g., 0–5°C) minimize racemization during esterification steps.

- Catalyst Selection : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantiomeric excess.

- Protecting Groups : The tert-butyl group provides steric protection for hydroxyls, while benzyl esters facilitate selective deprotection .

- Monitoring : Use chiral HPLC or polarimetry to verify stereochemical integrity at intermediate stages .

Q. Which spectroscopic techniques are most reliable for characterizing the diastereomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can distinguish diastereomers via coupling constants (e.g., in the pyrrolidine ring) and chemical shifts of hydroxyl protons. ROESY experiments confirm spatial proximity of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. How does the tert-butyl protecting group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The tert-butyl group:

- Stability : Resists acidic/basic conditions, enabling selective deprotection of benzyl esters under hydrogenolysis (H₂/Pd-C).

- Steric Effects : Hinders nucleophilic attacks at the 1-position, directing reactivity toward the 2-carboxylate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) guide the design of novel derivatives while preserving the (2S,3R,4S) configuration?

- Methodological Answer :

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity and stereochemical outcomes.

- Solvent Effects : COSMO-RS simulations optimize solvent choice for crystallization or reaction efficiency.

- ICReDD Framework : Integrate computational screening with high-throughput experimentation to prioritize synthetic routes .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydroxylation steps?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity, temperature). For example:

| Factor | Levels Tested | Optimal Range |

|---|---|---|

| Catalyst (mol%) | 1–5% | 3% |

| Temp (°C) | 20–40 | 25 |

| Solvent | THF, DCM, MeCN | THF |

- Response Surface Methodology (RSM) : Maps nonlinear interactions between variables .

- Cross-Validation : Compare results with independent techniques (e.g., kinetic isotopic effects) .

Q. How do solvent polarity and hydrogen-bonding networks affect the stability of the 3,4-dihydroxy motif during storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in solvents of varying polarity (e.g., DMSO, hexane) at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS.

- Hydrogen Bond Analysis : IR spectroscopy identifies shifts in O-H stretching frequencies (3200–3600 cm⁻¹) indicative of intermolecular interactions .

- Moisture Control : Use molecular sieves in anhydrous solvents to prevent hydrolysis of the tert-butyl group .

Q. What mechanistic insights explain unexpected byproduct formation during benzyl ester deprotection?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., D₂O) tracks proton transfer steps.

- In Situ Monitoring : ReactIR detects transient intermediates (e.g., acyloxycarbenium ions).

- Side Reactions : Competing pathways (e.g., β-elimination) may arise under harsh hydrogenolysis conditions. Mitigate via low-pressure H₂ and Pd-C catalyst doping with quinoline .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

- Methodological Answer :

- Purity Verification : Repeat measurements using DSC for melting points and dynamic light scattering (DLS) for solubility.

- Crystallization Conditions : Polymorphism can cause variability. Standardize solvent/antisolvent ratios and cooling rates .

- Inter-Lab Collaboration : Cross-validate data using shared reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.